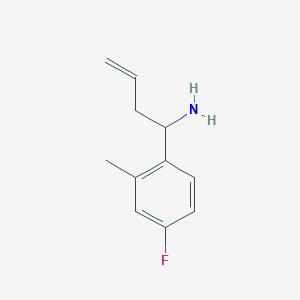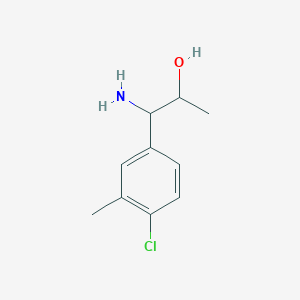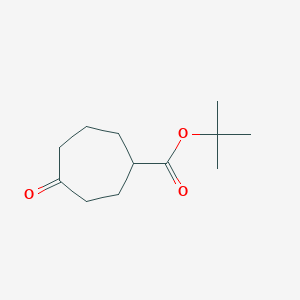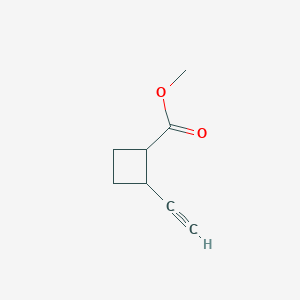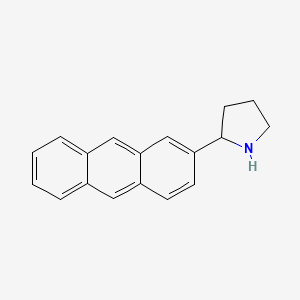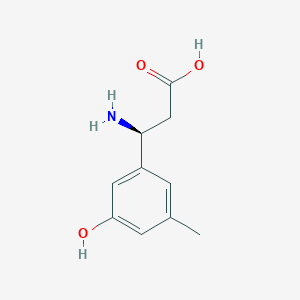
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one is a chemical compound with the molecular formula C24H32O and a molecular weight of 336.51 g/mol. It is an impurity in the synthesis of racemic Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound is also known for its role as a selective cyclooxygenase inhibitor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 4-isobutylacetophenone with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize advanced equipment and technologies to optimize yield and purity. The compound is produced as an impurity during the synthesis of racemic Ibuprofen .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including its role as a cyclooxygenase inhibitor.
Medicine: Investigated for its potential therapeutic effects and as an impurity in the synthesis of Ibuprofen.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one involves its role as a selective cyclooxygenase inhibitor. It inhibits the activity of cyclooxygenase enzymes (PGH synthase-1 and PGH synthase-2) with comparable potency. This inhibition leads to a reduction in the production of prostaglandins, which are involved in inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: A widely used NSAID with similar cyclooxygenase inhibitory activity.
Naproxen: Another NSAID with similar anti-inflammatory properties.
Ketoprofen: An NSAID with similar mechanisms of action.
Uniqueness
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one is unique due to its specific structure and role as an impurity in the synthesis of racemic Ibuprofen. Its selective inhibition of cyclooxygenase enzymes also distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C24H32O |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1,3-bis[4-(2-methylpropyl)phenyl]butan-1-one |
InChI |
InChI=1S/C24H32O/c1-17(2)14-20-6-10-22(11-7-20)19(5)16-24(25)23-12-8-21(9-13-23)15-18(3)4/h6-13,17-19H,14-16H2,1-5H3 |
InChI-Schlüssel |
QJBUYPFVSVNYDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CC(=O)C2=CC=C(C=C2)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13044010.png)
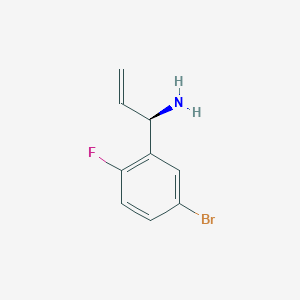
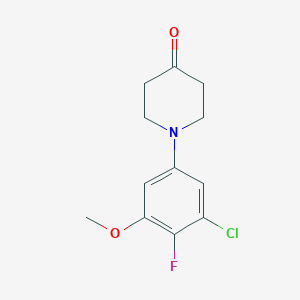
![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13044030.png)

